(1,2-Dihydroacenaphthylen-5-YL)hydrazine CAS number and molecular formula
(1,2-Dihydroacenaphthylen-5-YL)hydrazine CAS number and molecular formula
An In-depth Technical Guide to (1,2-Dihydroacenaphthylen-5-YL)hydrazine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(1,2-Dihydroacenaphthylen-5-YL)hydrazine is a heterocyclic aromatic compound incorporating both an acenaphthene scaffold and a hydrazine functional group. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in a wide array of pharmacologically active agents. The acenaphthene core provides a rigid, lipophilic framework capable of engaging in critical π-stacking interactions, and the hydrazine moiety is a versatile functional group and a known pharmacophore in numerous approved drugs.[1] This guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's identity, proposed synthetic pathways, potential therapeutic applications, and essential safety and analytical protocols. By synthesizing information from related hydrazine and polycyclic aromatic hydrocarbon chemistry, this document aims to provide the necessary technical framework to stimulate and facilitate future investigation into this promising, yet underexplored, molecule.
Chemical Identity and Physicochemical Properties
The foundational step in investigating any chemical entity is to establish its precise identity and understand its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Core Identifiers
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Compound Name: (1,2-Dihydroacenaphthylen-5-YL)hydrazine
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Molecular Formula: C₁₂H₁₂N₂[2]
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Structure:
Physicochemical Data Summary
The following table summarizes key computed and expected physicochemical properties for (1,2-Dihydroacenaphthylen-5-YL)hydrazine. These values are critical for designing experiments, predicting bioavailability, and understanding the compound's disposition in various media.
| Property | Value | Source/Comment |
| Molecular Weight | 184.24 g/mol | (Calculated) |
| Monoisotopic Mass | 184.10005 Da | PubChemLite[2] |
| XlogP (Predicted) | 3.3 | PubChemLite[2] |
| Hydrogen Bond Donor Count | 2 | AngeneChemical (for a related structure)[3] |
| Hydrogen Bond Acceptor Count | 2 | AngeneChemical (for a related structure)[3] |
| Appearance | Expected to be a crystalline solid | Based on related compounds like 1,2-diphenylhydrazine[4] |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Based on high XlogP and properties of similar structures[5] |
| Stability | May oxidize in air; potentially unstable in acidic solutions | General property of hydrazine derivatives[5] |
Proposed Synthesis and Mechanistic Considerations
While a specific, documented synthesis for (1,2-Dihydroacenaphthylen-5-YL)hydrazine is not available in the current literature, a plausible and robust synthetic strategy can be proposed based on well-established named reactions in organic chemistry. The most logical approach involves the reduction of a diazonium salt derived from the corresponding amine.
Proposed Synthetic Workflow: Reductive Diazotization
This two-step process is a standard method for introducing a hydrazine group onto an aromatic ring.
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Diazotization: The synthesis begins with 5-amino-1,2-dihydroacenaphthylene. This precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
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Reduction: The resulting diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine hydrochloride salt, which can then be neutralized with a base to yield the free hydrazine base.
Caption: Relationship between structure and potential therapeutic applications.
Safety, Handling, and Hazard Profile
Hydrazine and its derivatives must be handled with extreme care due to their significant toxicity and potential carcinogenicity. [6][7][8]Although a specific Safety Data Sheet (SDS) for (1,2-Dihydroacenaphthylen-5-YL)hydrazine is not available, the data from related compounds provides a strong basis for a rigorous safety protocol.
Summary of Hazards
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Toxicity: Hydrazines are toxic if swallowed, inhaled, or in contact with skin. [7][9]They can be corrosive to the respiratory tract. [6]* Carcinogenicity: Hydrazine and many of its derivatives are considered potential human carcinogens. [6][7][10]* Skin and Eye Damage: These compounds can cause severe skin burns and eye damage. [6][7]They may also cause allergic skin reactions. [6][10]* Reactivity: Hydrazine is a strong reducing agent and can be highly reactive. It may form explosive mixtures with air upon intense heating.
Recommended Handling Procedures
All work with (1,2-Dihydroacenaphthylen-5-YL)hydrazine should be conducted under the assumption that it is highly hazardous.
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Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles and a face shield.
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Clothing: Wear a flame-retardant lab coat and closed-toe shoes.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, ignition sources, and incompatible materials like strong oxidizing agents. [7][9]* Disposal: Dispose of waste via a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations. [9]
Analytical Methodologies
Accurate and reliable analytical methods are essential for verifying the purity of the synthesized compound, studying its metabolism, and quantifying it in various matrices. Chromatographic techniques are the most powerful and commonly used methods for analyzing hydrazine derivatives. [11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and sensitive method for analyzing non-volatile compounds like (1,2-Dihydroacenaphthylen-5-YL)hydrazine.
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Challenges: Due to its polar nature, hydrazine itself shows poor retention on standard reversed-phase columns (e.g., C18). [12]* Solutions:
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Derivatization: A common approach is to react the hydrazine with an aldehyde, such as p-dimethylaminobenzaldehyde or benzaldehyde, to form a stable, UV-active hydrazone. [13][14]This derivative is less polar and exhibits excellent chromatographic properties on reversed-phase columns.
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Mixed-Mode Chromatography: Columns that utilize both reversed-phase and ion-exchange mechanisms can directly retain polar compounds like hydrazine without derivatization. [12]
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Experimental Protocol: HPLC Analysis via Derivatization
This protocol outlines a general procedure for the quantitative analysis of (1,2-Dihydroacenaphthylen-5-YL)hydrazine.
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Standard & Sample Preparation:
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Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).
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Create a series of calibration standards by diluting the stock solution.
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Prepare the unknown sample by dissolving it in the same solvent.
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Derivatization:
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To an aliquot of each standard and sample, add a solution of benzaldehyde in methanol. [13] * Allow the reaction to proceed for at least 5-10 minutes to ensure complete formation of the hydrazone.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to the λmax of the hydrazone derivative.
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Injection Volume: 10 µL.
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Quantification:
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Generate a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
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Caption: General workflow for the quantitative analysis of hydrazines by HPLC.
Conclusion
(1,2-Dihydroacenaphthylen-5-YL)hydrazine represents a molecule of significant untapped potential for the drug discovery community. Its hybrid structure, containing a proven polycyclic aromatic scaffold and a versatile hydrazine functional group, positions it as an attractive starting point for developing novel therapeutics in oncology, infectious diseases, and neurology. While the inherent toxicity of the hydrazine moiety necessitates rigorous safety protocols, the established chemical and analytical methodologies provide a clear path forward for its synthesis and characterization. This technical guide provides the foundational knowledge and actionable protocols intended to empower researchers to explore the full therapeutic potential of this intriguing compound.
References
- PubChemLite. (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride (C12H12N2).
- OSHA. HYDRAZINE Method no.: 50.
- Sigma-Aldrich. SAFETY DATA SHEET.
- NOAA. 1,2-DIPHENYLHYDRAZINE | CAMEO Chemicals.
- Calca Solutions. Empowered Hydrazine Pharmaceuticals.
- Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET.
- Ricca Chemical Company. Safety Data Sheet.
- Hach. Hydrazine.
- Nexchem. SAFETY DATA SHEET - Hydrazine Hydrate 55%.
- ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
- AngeneChemical. 1,2-di(phthalazin-1-yl)hydrazine|24030-07-7.
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
- PubMed. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential.
- ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.
- Unknown. HYDRAZINE.
- BenchChem. Unlocking the Potential of 1-Methyl-1-naphthalen-1-ylhydrazine: A Guide for Drug Discovery.
- Taylor & Francis. Hydrazines – Knowledge and References.
- NCBI Bookshelf. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride (C12H12N2) [pubchemlite.lcsb.uni.lu]
- 3. angenechemical.com [angenechemical.com]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,2-DIPHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. idc-online.com [idc-online.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. riccachemical.com [riccachemical.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. osha.gov [osha.gov]
- 14. cdn.hach.com [cdn.hach.com]
